molecular formula C11H16ClN B1267987 Benzenemethanamine, N-butyl-2-chloro- CAS No. 16183-39-4

Benzenemethanamine, N-butyl-2-chloro-

Cat. No. B1267987
CAS RN: 16183-39-4
M. Wt: 197.7 g/mol
InChI Key: PUEUFOKKVOOXEW-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-butyl-2-chloro- is a chemical compound with the molecular formula C11H16ClN . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-butyl-2-chloro- consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The exact mass is 197.71 g/mol.

Scientific Research Applications

Application 1: Metathesis Polymerization of 5-n-Butyl-2-Norbornene

  • Summary of the Application : The metathesis homopolymerization of cyclooctene and 5-n-butyl-2-norbornene is studied in detail . This process is a powerful tool of organic and polymer chemistry which provides the synthesis of polymers of various structure and topology .
  • Methods of Application : The metathesis homopolymerization is mediated by the first- or second-generation Grubbs catalyst in the presence of dimethyl maleate acting as a chain transfer agent . Conditions for the synthesis of previously unknown telechelic poly(5-n-butyl-2-norbornene) are optimized .
  • Results or Outcomes : The efficiency of using dimethyl maleate as a chain transfer agent is demonstrated . The formation of heterodyads between the polyene block and dimethyl maleate fragments is revealed .

Application 2: Catalyst for Polyurethane Foams and Epoxy Resins

  • Summary of the Application : N,N-Dimethylbenzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins .
  • Methods of Application : The compound is added during the polymerization process to accelerate the reaction .
  • Results or Outcomes : The use of N,N-Dimethylbenzylamine as a catalyst results in faster formation of polyurethane foams and epoxy resins .

Application 3: Synthesis of Derivatives

  • Summary of the Application : N,N-Dimethylbenzylamine undergoes directed ortho metalation with butyl lithium . This reaction is used to synthesize many derivatives with the formula 2-X-C6H4CH2N(CH3)2 (E = SR, PR2, etc.) .
  • Methods of Application : The compound reacts with butyl lithium to form a lithium derivative, which then reacts with various electrophiles to form the desired derivatives .
  • Results or Outcomes : The use of N,N-Dimethylbenzylamine in this reaction allows for the synthesis of a wide range of derivatives .

Safety And Hazards

N,N-Bis(2-chloroethyl)benzenemethanamine, a related compound, is known to be poisonous by ingestion and possibly other routes. When heated to decomposition, it emits very toxic fumes of Cl- and NOx .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEUFOKKVOOXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167257
Record name Benzenemethanamine, N-butyl-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-butyl-2-chloro-

CAS RN

16183-39-4
Record name Benzenemethanamine, N-butyl-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 21.2 g of N-(n-butyl)-2-chlorobenzamide in 100 ml of tetrahydrofuran was added with cooling to 200 ml of 1M borane in tetrahydrofuran and the mixture was stirred under reflux for 18 hours, allowed to cool, and treated with 6N hydrochloric acid. The organic solvent was evaporated, and the residue was partitioned between ether and aqueous sodium hydroxide solution. The ether layer was separated, dried, and evaporated. The residue was distilled to yield N-(n-butyl)-2-chlorobenzylamine as a colorless liquid, b.p. 65°-75° C. at 60μ.
Quantity
21.2 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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